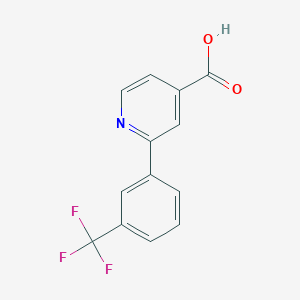

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCRNNYPWNESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679522 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226291-45-7 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and development. These intrinsic characteristics—such as acidity, solubility, and lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry.[1] Its structural motifs, combining an isonicotinic acid core with a trifluoromethyl-substituted phenyl ring, make it a valuable scaffold for developing novel therapeutics, particularly kinase inhibitors.[1] This document serves as a technical resource for researchers and drug development professionals, providing not only core data but also the experimental context and rationale essential for its effective application.

Compound Identity and Molecular Structure

2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a pyridinecarboxylic acid derivative. The isonicotinic acid (pyridine-4-carboxylic acid) core provides a key site for synthetic modification, while the 3-(trifluoromethyl)phenyl group is a critical pharmacophore known to modulate biological activity.[1][2] The trifluoromethyl (CF₃) group, in particular, is frequently employed in drug design to enhance metabolic stability and membrane permeability.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | PubChem[1] |

| CAS Number | 1226291-45-7 | Benchchem, BLDpharm[1] |

| Molecular Formula | C₁₃H₈F₃NO₂ | Benchchem[1] |

| Molecular Weight | 267.21 g/mol | Benchchem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O | PubChem |

| InChI Key | XDCCRNNYPWNESR-UHFFFAOYSA-N | Benchchem |

Core Physicochemical Properties: A Quantitative Overview

The interplay of a compound's physicochemical properties is critical to its success as a drug candidate. The following table summarizes the known and predicted properties of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Significance |

|---|---|---|

| pKa (Predicted) | ~1.80 - 2.1 | The acidic pKa is attributed to the carboxylic acid group, with the trifluoromethyl group contributing to increased acidity compared to non-fluorinated analogs.[1][3] This value is critical for predicting ionization state in physiological environments. |

| Solubility | Moderately soluble in polar solvents. | Qualitative data suggests utility in various solvent systems for synthesis and initial screening.[1] Quantitative determination is essential for formulation development. |

| Stability | Stable under ambient conditions. | Indicates good shelf-life and suitability for standard laboratory handling.[1] |

| Lipophilicity (LogP) | Not explicitly found, but expected to be increased. | The CF₃ group is known to significantly increase lipophilicity, which can enhance membrane permeability and target binding affinity.[1] |

Acidity (pKa): Ionization in Physiological Milieu

The acid dissociation constant (pKa) is a measure of a compound's acidity and is paramount for predicting its charge state at a given pH. For 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, the carboxylic acid function dictates its acidic nature. The predicted pKa of approximately 1.80-2.1 suggests it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which has profound implications for its solubility, membrane transport, and interaction with biological targets.[1][3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds. The causality behind this choice lies in its precision and reliance on a fundamental chemical principle: the Henderson-Hasselbalch equation.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Advanced software can be used to calculate the pKa from the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. While 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is described as having moderate solubility in polar solvents, quantitative data is essential for pre-formulation studies.[1] The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and simplicity.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a specific solvent system, providing a definitive value for thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for validating that a saturated solution has been achieved.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Lipophilicity (LogP): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of membrane permeability and overall ADME properties. The presence of the trifluoromethyl group is a well-established strategy to increase lipophilicity, which can be advantageous for crossing biological membranes.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning, followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to ensure clear separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Handling

According to available data, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

-

Isonicotinic Acid. R&D Chemicals. [Link]

-

Isonicotinic acid. Wikipedia. [Link]

-

2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. [Link]

-

Total Synthesis of Okeaniamide A. American Chemical Society. [Link]

-

Fluoxetine. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid: Molecular Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Compound Profile

Overview

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a synthetic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structure, featuring a trifluoromethyl-substituted phenyl ring linked to an isonicotinic acid moiety, presents a unique combination of physicochemical properties that make it a valuable building block for the development of novel therapeutic agents. The presence of the trifluoromethyl group, a common bioisostere in modern drug design, enhances the molecule's lipophilicity and metabolic stability, properties that are often correlated with improved pharmacokinetic profiles and biological efficacy. This guide provides a comprehensive technical overview of its molecular structure, a detailed synthetic protocol, and an in-depth analysis of its known anticancer and antimicrobial activities and their underlying mechanisms of action.

Chemical Identity

| Identifier | Value |

| CAS Number | 1226291-45-7[1][2] |

| Molecular Formula | C₁₃H₈F₃NO₂[1][2] |

| Molecular Weight | 267.20 g/mol [2] |

| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid[1] |

| Canonical SMILES | O=C(O)C1=CC=NC(C2=CC=CC(C(F)(F)F)=C2)=C1[2] |

| InChI Key | XDCCRNNYPWNESR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The molecular architecture of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is key to its biological potential. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring. This enhanced lipophilicity can facilitate the molecule's passage across biological membranes, a critical factor for reaching intracellular targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can lead to a longer biological half-life compared to non-fluorinated analogues. The isonicotinic acid portion of the molecule provides a handle for further chemical modification and is also known to interact with various biological targets.

Part 2: Molecular Structure and Spectroscopic Analysis

Predicted Molecular Geometry

In the absence of a publicly available experimental crystal structure from the Cambridge Crystallographic Data Centre (CCDC), the molecular geometry of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid has been predicted using computational modeling. The structure consists of a pyridine ring and a phenyl ring that are not coplanar, with a predicted dihedral angle of approximately 45-55 degrees between the two rings. This twisted conformation is a result of steric hindrance between the ortho-protons of the two rings. The carboxylic acid group is predicted to be coplanar with the pyridine ring to maximize conjugation. The C-F bond lengths in the trifluoromethyl group are predicted to be in the range of 1.33-1.35 Å, and the F-C-F bond angles are expected to be approximately 107-108 degrees.

Spectroscopic Characterization

2.2.1. ¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid are predicted to show distinct signals corresponding to the unique chemical environments of each nucleus. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show complex multiplets for the protons on the phenyl ring between δ 7.5 and 8.0 ppm. The protons on the pyridine ring are likely to appear as doublets and a singlet in the region of δ 8.0 to 9.0 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift, typically above δ 13.0 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show signals for all 13 carbons. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

2.2.3. Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 267. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).

Part 3: Synthesis and Purification

Retrosynthetic Analysis

The key synthetic challenge in the preparation of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the formation of the carbon-carbon bond between the pyridine and phenyl rings. A reliable and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction. The retrosynthetic analysis involves disconnecting this C-C bond, leading to two key building blocks: a halogenated isonicotinic acid derivative and a trifluoromethylphenylboronic acid.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagents:

-

2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid

-

3-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent system)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate and brine for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask, followed by the addition of potassium carbonate (3.0 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Acidification and Extraction: Transfer the filtrate to a separatory funnel and acidify with 2M HCl to a pH of approximately 3-4. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halo-isonicotinic acid to form a Pd(II) complex.

-

Transmetalation: The trifluoromethylphenyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Part 4: Biological Activity and Mechanism of Action

Anticancer Activity

4.1.1. In Vitro Efficacy

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available data on its half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Breast Cancer Cells | Breast Cancer | 10 - 50[1] |

| Colon Cancer Cells | Colon Cancer | 10 - 50[1] |

4.1.2. Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The compound appears to trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is often mediated by the tumor suppressor protein p53.

Upon cellular stress induced by the compound, p53 is activated and transcriptionally upregulates pro-apoptotic BH3-only proteins such as PUMA (p53 upregulated modulator of apoptosis) and NOXA. These proteins, in turn, inhibit the anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL), which normally sequester the pro-apoptotic effector proteins BAX and BAK. The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

4.1.3. Signaling Pathway Diagram

Caption: Proposed intrinsic apoptotic pathway induced by 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Antimicrobial Activity

4.2.1. In Vitro Efficacy

The compound has also shown promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 32[1] |

4.2.2. Mechanism of Action: Inhibition of Cell Wall Synthesis

The antimicrobial action of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is believed to involve the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death. While the precise molecular target within the peptidoglycan synthesis pathway has not been definitively identified for this specific compound, isonicotinic acid derivatives are known to interfere with key enzymes involved in this process. One potential mechanism is the inhibition of transpeptidases, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains. By inhibiting these enzymes, the structural integrity of the cell wall is compromised.

4.2.3. Workflow for Antimicrobial Testing

The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2.4. Workflow Diagram

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Part 5: Conclusion and Future Directions

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a molecule with significant potential in the field of drug discovery. Its unique structural features, particularly the trifluoromethyl group, contribute to its promising anticancer and antimicrobial activities. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and an in-depth analysis of its biological mechanisms of action.

Future research should focus on several key areas. Firstly, obtaining an experimental crystal structure would provide invaluable and definitive insights into its three-dimensional conformation and intermolecular interactions. Secondly, a more detailed elucidation of its mechanisms of action is warranted. For its anticancer activity, identifying the specific upstream signaling events that lead to p53 activation and a broader profiling of its effects on other cancer-related pathways would be beneficial. For its antimicrobial activity, the precise enzymatic target within the bacterial cell wall synthesis pathway needs to be identified. Finally, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile in animal models. The insights gained from such studies will be crucial for determining its potential for further development as a therapeutic agent.

Part 6: References

Sources

role of trifluoromethyl group in medicinal chemistry

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. [1]Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1][3]The continued development of novel synthetic methodologies will further expand the accessibility and application of this crucial chemical motif. As our understanding of the intricate interactions of the CF₃ group continues to grow, so too will its importance in the development of novel and more effective therapeutics. [1]

References

-

Shaikh, S., Bejugam, P. R., & Tekade, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025-07-18). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025-07-01). [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024-02-15). [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. (2025-05-29). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sitagliptin. Wikipedia. [Link]

-

Sitagliptin | C16H15F6N5O. PubChem - NIH. [Link]

-

Togni reagent II. Wikipedia. [Link]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

-

(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]

-

Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sitagliptin - Wikipedia [en.wikipedia.org]

- 10. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (Trifluoromethyl)trimethylsilane | 81290-20-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. Togni reagent - Enamine [enamine.net]

- 14. Togni reagent II - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid

Introduction: The Significance of 2-Aryl Isonicotinic Acids

2-Aryl isonicotinic acid scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Their utility stems from their ability to act as versatile bioisosteres and engage in crucial binding interactions with biological targets. The synthesis of these compounds, therefore, is of paramount importance in drug discovery pipelines. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for constructing the requisite carbon-carbon bond between a pyridine ring and an aryl group.[1][2] This palladium-catalyzed reaction is renowned for its high functional group tolerance, relatively mild conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid via the Suzuki-Miyaura coupling of 2-chloroisonicotinic acid with 3-(trifluoromethyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights into optimizing this crucial transformation.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium catalytic cycle.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, 2-chloroisonicotinic acid) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[5] This is often the rate-determining step of the cycle.

-

Transmetalation: This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[4][9] The precise mechanism of transmetalation is complex, but the requirement for a base is nearly universal.[10]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Equipment

| Reagents & Chemicals | Supplier | Purity | CAS No. | Quantity |

| 2-Chloroisonicotinic acid | Sigma-Aldrich | ≥98% | 66492-49-9 | 1.58 g (10.0 mmol) |

| 3-(Trifluoromethyl)phenylboronic acid | Combi-Blocks | ≥97% | 139481-22-8 | 2.28 g (12.0 mmol) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Strem | ≥98% | 72287-26-4 | 146 mg (0.2 mmol) |

| Potassium Carbonate (K₂CO₃) | Fisher | ≥99%, anhydrous | 584-08-7 | 4.15 g (30.0 mmol) |

| 1,4-Dioxane | Acros | Anhydrous | 123-91-1 | 40 mL |

| Deionized Water | In-house | N/A | 7732-18-5 | 10 mL |

| Hydrochloric Acid (HCl) | VWR | 37% | 7647-01-0 | As needed (~5-10 mL) |

| Ethyl Acetate | VWR | ACS Grade | 141-78-6 | For extraction |

| Brine (Saturated NaCl solution) | In-house | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥97% | 7487-88-9 | For drying |

| Equipment |

| 100 mL three-neck round-bottom flask |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle with temperature controller |

| Nitrogen gas inlet and bubbler |

| Standard glassware for workup (separatory funnel, beakers, etc.) |

| Büchner funnel and filter flask |

| Rotary evaporator |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

-

Maintain a positive pressure of nitrogen throughout the reaction setup and execution to prevent catalyst deactivation.[11]

-

-

Reagent Addition:

-

To the flask, add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

-

Briefly evacuate and backfill the flask with nitrogen three times.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (146 mg, 0.2 mmol, 2 mol%).

-

Via syringe, add 1,4-dioxane (40 mL) followed by deionized water (10 mL). The mixture will be a heterogeneous suspension.

-

-

Reaction Execution:

-

Begin vigorous stirring and gently heat the reaction mixture to 90-95 °C using the heating mantle.

-

Maintain this temperature and allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

-

-

Work-up and Product Isolation:

-

After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add 100 mL of deionized water.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic organic impurities. Discard the organic layers.

-

Carefully acidify the aqueous layer to pH ~2-3 by the dropwise addition of 6M hydrochloric acid while stirring in an ice bath. The product will precipitate as a white or off-white solid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

-

Dry the product under high vacuum to a constant weight. A typical yield is 75-85%.

-

-

Purification (if necessary):

-

The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

-

Summary of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 2-Chloroisonicotinic acid | Starting material |

| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the limiting halide. |

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | An effective and air-stable precatalyst for coupling heteroaryl chlorides.[12] |

| Base | K₂CO₃ (3.0 equivalents) | A common, effective base for activating the boronic acid.[4][6] |

| Solvent | 1,4-Dioxane / Water (4:1) | A versatile solvent system that facilitates dissolution of both organic and inorganic reagents.[3][7] |

| Temperature | 90-95 °C | Provides sufficient thermal energy to drive the reaction, especially the oxidative addition to the C-Cl bond.[12] |

| Atmosphere | Inert (Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation.[11] |

| Typical Yield | 75-85% |

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices

-

Why Pd(dppf)Cl₂? The dppf ligand is a ferrocene-based diphosphine that is both electron-rich and has a large "bite angle." This combination is particularly effective for coupling challenging substrates like electron-deficient heteroaryl chlorides. The electron-rich nature promotes the oxidative addition step, while the ligand's steric bulk facilitates the final reductive elimination.[13] For particularly stubborn heteroaryl chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ or systems using bulky biarylphosphine ligands (e.g., SPhos, XPhos) can offer improved yields.[2][14]

-

The Role of Water: While some Suzuki couplings can be run under anhydrous conditions, the presence of water is often beneficial.[7] It helps dissolve the inorganic base (K₂CO₃), facilitating the formation of the active boronate species. It can also influence the aggregation state of the catalyst, sometimes preventing the formation of inactive palladium black.

-

Choice of Halide: We specified 2-chloroisonicotinic acid. While the corresponding bromide or iodide would be more reactive (reactivity order: I > Br > Cl), chlorides are often significantly cheaper and more readily available, making them preferable for large-scale synthesis.[5] The use of a potent catalyst system like Pd(dppf)Cl₂ is key to successfully activating the less reactive C-Cl bond.[9]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality of boronic acid. | 1. Ensure the reaction is run under a strictly inert atmosphere. Use fresh, high-quality catalyst.2. Confirm reaction temperature. Consider a higher boiling solvent like toluene if necessary.3. Use fresh boronic acid; they can degrade on storage. |

| Protodeboronation | The boronic acid reacts with a proton source to revert to the corresponding arene, reducing yield. | This can be promoted by excessive heat or prolonged reaction times. Consider using a milder base (e.g., K₃PO₄) or slightly less water. |

| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl side product. | This is often caused by the presence of oxygen. Rigorous deoxygenation of the solvent and reaction vessel is critical. |

| Difficult Product Precipitation | The product remains partially soluble in the acidic aqueous phase. | Ensure the pH is sufficiently low (~2). If solubility is still an issue, saturate the aqueous phase with NaCl (brine) before filtration to decrease the product's solubility. |

Product Characterization

The identity and purity of the synthesized 2-(3-(trifluoromethyl)phenyl)isonicotinic acid should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and isolation of the target compound.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Sato, K., et al. (2004). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 6(8), 1163-1166. Retrieved from [Link]

-

NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

-

Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(52), 16375-16384. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

Kim, J. H., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society, 31(10), 3010-3012. Retrieved from [Link]

-

Bar-Haim, G., et al. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 8(19), 4377-4386. Retrieved from [Link]

-

Ramanayake, D. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary PRISM. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes & Protocols: The Strategic Use of 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid in Kinase Inhibitor Synthesis

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a robust starting point for developing novel therapeutics. 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has emerged as such a scaffold, particularly in the synthesis of small-molecule kinase inhibitors.[1]

This compound masterfully combines two key pharmacophoric elements:

-

The Isonicotinic Acid Moiety: A derivative of pyridine, this heterocyclic ring system is a well-established "hinge-binder" in numerous FDA-approved kinase inhibitors.[2][3] Its nitrogen atom can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature across the kinome. Furthermore, the carboxylic acid at the 4-position provides a versatile chemical handle for synthetic elaboration, allowing for the introduction of various side chains to target other pockets of the ATP-binding site and achieve desired potency and selectivity.[1]

-

The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1] The strategic placement at the meta-position of the phenyl ring influences the overall conformation and electronic distribution of the molecule, which can be fine-tuned to optimize target engagement.

This guide provides a comprehensive overview of the synthesis and application of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid as a core building block for the development of novel kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling of starting materials are paramount for reproducible and safe experimentation.

| Property | Value | Reference |

| CAS Number | 1226291-45-7 | [1][4] |

| Molecular Formula | C13H8F3NO2 | [1][4] |

| Molecular Weight | 267.21 g/mol | [1][4] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity | Typically ≥98% | [1] |

Safety & Handling: Researchers must consult the Safety Data Sheet (SDS) before use. Key hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Protocol: 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid

The most common and efficient method for synthesizing the title compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1]

Synthetic Workflow Diagram

Caption: Suzuki coupling followed by saponification for synthesis.

Step-by-Step Laboratory Protocol

Objective: To synthesize 2-(3-(trifluoromethyl)phenyl)isonicotinic acid from commercially available starting materials.

Materials:

-

Ethyl isonicotinate

-

(3-(Trifluoromethyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, condenser, magnetic stirrer, and other standard glassware.

Procedure:

Step 1: Suzuki-Miyaura Coupling

-

To a 250 mL round-bottom flask, add ethyl isonicotinate (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the solvent mixture of Toluene:EtOH:H₂O (e.g., 4:1:1 ratio, 100 mL).

-

Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

-

Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer. Wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 2-(3-(trifluoromethyl)phenyl)isonicotinate. Purification can be performed via column chromatography if necessary.[1]

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio, 80 mL).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC/LC-MS).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 2M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.

-

Dry the solid under vacuum to yield the final product, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid. Purity can be assessed by HPLC and identity confirmed by ¹H NMR and MS.

Application Protocol: Synthesis of a Kinase Inhibitor via Amide Coupling

The carboxylic acid functional group is an ideal anchor point for library synthesis. A standard amide coupling reaction can be used to append diverse amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

General Amide Coupling Workflow

Caption: General workflow for kinase inhibitor synthesis.

Representative Laboratory Protocol (HATU Coupling)

Objective: To synthesize a derivative kinase inhibitor by coupling 2-(3-(trifluoromethyl)phenyl)isonicotinic acid with a primary amine.

Materials:

-

2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq)

-

Desired primary or secondary amine (R-NH₂ or R₂NH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.

-

In a separate vial, dissolve the chosen amine in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Once the reaction is complete, pour the mixture into water, which may cause the product to precipitate. Alternatively, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product using flash column chromatography or preparative HPLC to obtain the final pure compound.

This robust protocol allows for the rapid generation of a library of analogs for screening against a panel of kinases.

Kinase Signaling Pathway: Context of Inhibition

Kinase inhibitors typically function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrate proteins. This action interrupts signaling cascades that are often hyperactive in diseases like cancer.

Sources

- 1. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid|CAS 1226291-45-7 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) [ouci.dntb.gov.ua]

- 4. 1226291-45-7|2-(3-(Trifluoromethyl)phenyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Agrochemical Potential of a Fluorinated Pyridine Carboxylic Acid

2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7), a substituted pyridine carboxylic acid, represents a promising scaffold for the discovery of novel agrochemicals. The molecule incorporates two key structural features that are prevalent in modern crop protection agents: the isonicotinic acid moiety and a trifluoromethylphenyl group. The trifluoromethyl (-CF3) group is a well-established bioisostere in agrochemical and pharmaceutical design, known for enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] These properties can significantly augment the biological activity of a parent molecule.[1]

Isonicotinic acid and its derivatives have been explored for a range of bioactivities, including herbicidal action.[3][4] Structurally, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid shares features with the synthetic auxin class of herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity.[5][6] This document provides a detailed guide for researchers on the potential application of this compound as a synthetic auxin herbicide, including its proposed mechanism of action, protocols for efficacy evaluation, and its role as a key intermediate in the synthesis of other agrochemicals.

Chemical Properties and Synthesis Overview

| Property | Value |

| CAS Number | 1226291-45-7 |

| Molecular Formula | C13H8F3NO2 |

| Molecular Weight | 267.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and acetone. |

Synthesis: The synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid can be achieved through various cross-coupling methodologies. A common approach involves the Suzuki-Miyaura cross-coupling reaction between a suitable isonicotinic acid derivative and a (3-(trifluoromethyl)phenyl)boronic acid.[1] The use of palladium catalysts, such as Pd(PPh₃)₄, is crucial for this transformation.[1] Purification is typically performed using column chromatography or recrystallization.[1]

Part 1: Proposed Herbicidal Application as a Synthetic Auxin

Mechanism of Action: A Hypothesis of Auxin Mimicry

Based on its structural resemblance to known pyridine-carboxylate herbicides, we hypothesize that 2-(3-(trifluoromethyl)phenyl)isonicotinic acid functions as a synthetic auxin.[5][7] Synthetic auxins disrupt plant growth by overwhelming the natural auxin signaling pathways.[7] At high concentrations, these molecules lead to uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[5]

The proposed mechanism involves the following key steps:

-

Perception: The compound binds to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] The binding of the auxin mimic stabilizes the interaction between these two proteins.

-

Ubiquitination and Degradation: The formation of this ternary complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This marking leads to the subsequent degradation of the Aux/IAA protein by the 26S proteasome.[7]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

-

Phytotoxicity: The resulting massive and uncontrolled gene expression leads to a cascade of physiological disruptions, including ethylene biosynthesis, production of reactive oxygen species, and disruption of cellular homeostasis, culminating in plant death.[7]

Caption: Proposed mechanism of action for 2-(3-(trifluoromethyl)phenyl)isonicotinic acid as an auxin mimic herbicide.

Protocol for In Planta Herbicidal Efficacy Screening

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy and selectivity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Objective: To evaluate the post-emergence herbicidal activity of the test compound on a panel of monocotyledonous and dicotyledonous plant species.

Materials:

-

Technical grade 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (>95% purity)

-

Acetone (reagent grade)

-

Tween® 20 or other suitable surfactant

-

Deionized water

-

Monocotyledonous weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail))

-

Dicotyledonous weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))

-

Crop species for selectivity testing (e.g., Triticum aestivum (wheat), Zea mays (corn), Glycine max (soybean))

-

Pots (10 cm diameter) with standard potting mix

-

Growth chamber with controlled temperature, humidity, and lighting

-

Automated track sprayer

Procedure:

-

Plant Propagation:

-

Sow seeds of test species in pots and grow in a growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod, 60% relative humidity).

-

Allow plants to reach the 2-3 true leaf stage before treatment.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound by dissolving a known weight in acetone.

-

Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 1000, 500, 250, 125, 62.5 g a.i./ha).

-

For each dilution, prepare the final spray solution by adding the appropriate volume of the stock solution to deionized water containing a surfactant (e.g., 0.1% v/v Tween® 20). The final acetone concentration in the spray solution should be kept low (e.g., <5% v/v) to avoid phytotoxicity.

-

-

Herbicide Application:

-

Calibrate the track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

-

Arrange the pots of test plants in the spray chamber. Include untreated control plants (sprayed with the water/surfactant/acetone vehicle only) and a positive control (a commercial auxin herbicide like 2,4-D or dicamba).

-

Apply the test solutions to the plants.

-

-

Post-Application Care and Evaluation:

-

Return the treated plants to the growth chamber.

-

Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

-

At 14 or 21 DAT, harvest the above-ground biomass for each plant, dry in an oven at 70°C for 48 hours, and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth inhibition relative to the untreated control for each treatment.

-

Use a suitable statistical software to perform a dose-response analysis and determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each species.

-

Expected Results and Interpretation

A successful auxin mimic herbicide will typically show greater efficacy on broadleaf (dicot) weeds than on grass (monocot) crops.[5] The visual symptoms should be characteristic of auxin herbicides, including epinasty (twisting and curling of stems and petioles), leaf cupping, and stem swelling. The dose-response data will allow for a quantitative comparison of the compound's potency against different species.

Example Data Presentation:

| Species | Type | GR50 (g a.i./ha) |

| Amaranthus retroflexus | Dicot Weed | 150 |

| Abutilon theophrasti | Dicot Weed | 200 |

| Avena fatua | Monocot Weed | >1000 |

| Triticum aestivum | Monocot Crop | >1000 |

| Glycine max | Dicot Crop | 350 |

This hypothetical data suggests the compound has potential for selective control of broadleaf weeds in monocot crops like wheat.

Part 2: Advanced Protocols and Further Research Directions

In Vitro Auxin Receptor Binding Assay

To provide direct evidence for the proposed mechanism of action, an in vitro binding assay can be performed to measure the affinity of the compound for the TIR1/AFB auxin receptor complex.[2]

Objective: To quantify the binding affinity of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid to the auxin co-receptor complex.

Principle: This assay is based on the principle that auxin binding requires the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA protein.[2][8] The binding can be measured using techniques such as surface plasmon resonance (SPR) or radioligand binding assays.

Simplified Protocol Outline (Radioligand Binding):

-

Protein Expression and Purification: Recombinantly express and purify the TIR1/AFB and Aux/IAA proteins (e.g., from Arabidopsis thaliana).

-

Assay Setup: In a multi-well plate, combine the purified TIR1/AFB and Aux/IAA proteins with a radiolabeled auxin (e.g., [³H]-IAA).

-

Competitive Binding: Add increasing concentrations of the unlabeled test compound (2-(3-(trifluoromethyl)phenyl)isonicotinic acid) to compete with the radiolabeled auxin for binding to the receptor complex.

-

Separation and Detection: Separate the protein-bound radioligand from the free radioligand (e.g., using filter binding assays).

-

Data Analysis: Measure the amount of bound radioactivity at each concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled auxin) and subsequently the Ki (inhibition constant).

Caption: Workflow for an in vitro auxin receptor binding assay.

Application as a Chemical Intermediate

Beyond its potential direct use as a herbicide, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a valuable intermediate for the synthesis of more complex agrochemicals. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to generate a library of derivatives for screening.[1]

A notable example is the use of a structurally related compound, 2-[3-(trifluoromethyl)phenyl]propanedioate, as an intermediate in the synthesis of the mesoionic insecticide triflumezopyrim.[9] This highlights the utility of the 2-(3-(trifluoromethyl)phenyl) scaffold in developing insecticides, particularly for the control of hemipteran pests like rice planthoppers.[9]

Conclusion and Future Perspectives

2-(3-(trifluoromethyl)phenyl)isonicotinic acid presents a compelling case for investigation in agrochemical research. The strong theoretical basis for its action as a synthetic auxin herbicide, coupled with the known bio-enhancing properties of the trifluoromethyl group, makes it a prime candidate for herbicidal screening programs. The protocols outlined in this guide provide a robust framework for evaluating its efficacy and elucidating its mechanism of action. Furthermore, its utility as a synthetic building block should not be overlooked, as it provides a gateway to a diverse range of potential new crop protection agents. Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize herbicidal activity and crop selectivity.

References

-

BenchChem. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid | CAS 1226291-45-7.

-

Google Patents. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides.

-

The Ohio State University Pressbooks. 17.3 Herbicides that Mimic or Interfere with Auxin.

-

PubMed. Auxin-mimic herbicides dilema: Their benefits and limitations.

-

National Institutes of Health. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.

-

National Institutes of Health. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

ResearchGate. (PDF) Screening for Endocrine Bioactivity Potential of Tobacco Product Chemicals Including Flavor Chemicals.

-

ACS Publications. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.

-

PubMed. Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

PubMed. Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors.

-

ACS Publications. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.

-

PubMed. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.

-

ResearchGate. The auxin receptor is a co-receptor system. (a) In vitro binding of 200...

-

Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1.

-

MDPI. International Survey on Phenylketonuria Newborn Screening.

-

Journal of Experimental Botany. cheminformatics review of auxins as herbicides.

-

MDPI. Insecticidal and Larvicidal Activities of the Acetone Extract, Fractions, and Volatile Compounds of Dennettia tripetala.

-

Pest Management Science. Weed Resistance to Synthetic Auxin Herbicides.

-

ACS Publications. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation.

-

ResearchGate. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole.

-

MDPI. Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch.

-

Regulations.gov. (19) United States c12) Patent Application Publication.

-

PubMed. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.

-

University of Nebraska–Lincoln. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.

-

Journal of Experimental Botany. Identification of auxins by a chemical genomics approach.

-

SpringerLink. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

-

National Institutes of Health. Auxin Herbicide Action: Lifting the Veil Step by Step.

-

PubMed. Fir (Abies balsamea) (Pinales: Pinaceae) needle essential oil enhances the knockdown activity of select insecticides.

-

Cambridge Core. Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility.

-

Justia Patents. herbicidal compounds.

-

MDPI. Phenylketonuria (PKU): Primary Care Guide to a Positive Newborn Screen.

-

National Institutes of Health. A Receptor for Auxin.

-

MDPI. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

-

National Institutes of Health. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.

-

ResearchGate. Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides.

-

MDPI. Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions.

-

MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.

-

Regulations.gov. (19) United States c12) Patent Application Publication.

-

Purdue University. Antifungal activity of tobacco osmotin has specificity and involves plasma membrane permeabilization.

-

National Institutes of Health. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate).

Sources

- 1. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid|CAS 1226291-45-7 [benchchem.com]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]

Application Notes and Protocols for Developing Novel Therapeutics Using 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid as a Precursor

Introduction

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this precursor to develop novel therapeutics, with a focus on two promising avenues: inhibitors of the renin-angiotensin system (RAS) for cardiovascular diseases and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance, and its dysregulation is a hallmark of hypertension and other cardiovascular pathologies.[1][2] Angiotensin II receptor blockers (ARBs) are a major class of drugs that antagonize the action of angiotensin II, a potent vasoconstrictor.[1][3] The structural motifs present in 2-(3-(trifluoromethyl)phenyl)isonicotinic acid make it an attractive starting point for the synthesis of novel ARBs.

Furthermore, chronic inflammation is implicated in a wide range of diseases, and the development of safer and more effective NSAIDs remains a significant therapeutic goal.[4] The unique electronic properties of the trifluoromethylphenyl and isonicotinic acid moieties can be leveraged to design next-generation anti-inflammatory agents with improved efficacy and reduced side effects.[5][6]

This guide will detail the synthetic derivatization of the precursor, the subsequent in vitro and in vivo evaluation of the synthesized compounds, and the necessary analytical techniques for their characterization.

Section 1: Synthesis and Derivatization of 2-(3-(trifluoromethyl)phenyl)isonicotinic Acid

The strategic derivatization of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid is the first step in unlocking its therapeutic potential. The carboxylic acid group provides a convenient handle for various chemical modifications, most commonly through amide bond formation.

General Synthetic Workflow

The overall workflow for derivatizing the precursor involves the activation of the carboxylic acid followed by coupling with a desired amine-containing moiety. This process can be tailored to introduce a wide array of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of novel therapeutic candidates from the precursor.

Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid.

Materials:

-

2-(3-(trifluoromethyl)phenyl)isonicotinic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

-

An appropriate amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Alternative (HATU coupling): Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature.

-

-

Amide Coupling:

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane).[7]

-

-

Characterization:

Key Synthetic Considerations

-

Choice of Coupling Reagent: The selection of the coupling reagent is crucial and depends on the substrate's sensitivity. For simple amines, conversion to the acid chloride with thionyl chloride is efficient. For more delicate or complex amines, peptide coupling reagents like HATU or HBTU are preferred to minimize side reactions.

-

Reaction Conditions: Anhydrous conditions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate. The use of an inert atmosphere is also recommended to avoid unwanted side reactions.

-

Purification: Column chromatography is a standard method for purifying the final compounds.[7] The choice of the solvent system will depend on the polarity of the synthesized derivative.

Section 2: Development of Renin-Angiotensin System Inhibitors

The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure.[2] Angiotensin II, the main effector of this system, binds to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction and aldosterone secretion.[3] Derivatives of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid can be designed to act as AT₁ receptor antagonists.

Caption: Simplified schematic of the Renin-Angiotensin System and the target for ARBs.

In Vitro Evaluation of AT₁ Receptor Antagonism

2.1.1 Protocol: Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from the AT₁ receptor.

Materials:

-